

Spectroscopic Profile of 2-Acetylinoosine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylinoosine

Cat. No.: B15212179

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Introduction

2-Acetylinoosine is a modified purine nucleoside, an analog of inosine, which plays a crucial role in various biological processes. The structural characterization of such modified nucleosides is paramount for understanding their function, metabolism, and potential as therapeutic agents. Spectroscopic techniques provide a fundamental basis for this characterization, offering detailed insights into the molecular structure, functional groups, and electronic properties of these molecules. This technical guide presents a comprehensive overview of the expected spectroscopic data for **2-Acetylinoosine** and outlines the standard experimental protocols for their acquisition.

It is important to note that a comprehensive search of scientific literature did not yield specific, published experimental spectroscopic data for **2-Acetylinoosine**. Therefore, this guide has been constructed based on the known spectroscopic properties of the parent molecule, inosine, and characteristic data for the acetyl functional group. The information herein serves as a predictive framework for researchers and drug development professionals working with this or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Acetylinoosine**. These predictions are derived from established chemical shift ranges for nucleosides, typical fragmentation patterns in mass spectrometry, characteristic infrared absorption frequencies, and known ultraviolet-visible absorption properties of purine systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Acetylinoosine** (in DMSO-d₆)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
H-8	~8.1-8.4	s	Purine ring proton.
H-1'	~5.8-6.0	d	Anomeric proton of the ribose sugar.
H-2'	~4.4-4.6	t	Ribose sugar proton.
H-3'	~4.1-4.3	t	Ribose sugar proton.
H-4'	~3.9-4.1	q	Ribose sugar proton.
H-5'a, 5'b	~3.5-3.7	m	Ribose sugar protons.
-CH ₂ - (Acetyl)	~3.8-4.2	s	Methylene protons of the acetyl group.
-CH ₃ (Acetyl)	~2.1-2.3	s	Methyl protons of the acetyl group.
2'-OH	~5.4	d	Ribose hydroxyl proton.
3'-OH	~5.1	d	Ribose hydroxyl proton.
5'-OH	~5.2	t	Ribose hydroxyl proton.
N1-H	~12.4	br s	Purine ring imino proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Acetylinoosine** (in DMSO-d₆)

Carbon	Predicted Chemical Shift (ppm)	Notes
C-2	~155-158	Carbon bearing the acetyl group.
C-4	~148-150	Purine ring carbon.
C-5	~124-126	Purine ring carbon.
C-6	~157-159	Carbonyl carbon in the purine ring.
C-8	~140-142	Purine ring carbon.
C-1'	~87-89	Anomeric carbon of the ribose sugar.
C-2'	~74-76	Ribose sugar carbon.
C-3'	~70-72	Ribose sugar carbon.
C-4'	~85-87	Ribose sugar carbon.
C-5'	~61-63	Ribose sugar carbon.
-CH ₂ - (Acetyl)	~50-55	Methylene carbon of the acetyl group.
C=O (Acetyl)	~205-208	Carbonyl carbon of the acetyl group.
-CH ₃ (Acetyl)	~29-31	Methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **2-Acetylinoosine**

Ion	Predicted m/z	Notes
[M+H] ⁺	325.11	Molecular ion with a proton adduct.
[M+Na] ⁺	347.09	Molecular ion with a sodium adduct.
[M-H] ⁻	323.09	Molecular ion with a proton removed.
[B+H] ⁺	193.06	Fragment corresponding to the protonated 2-acetylhypoxanthine base. [7] [8] [9] [10]
[Ribose-H ₂ O+H] ⁺	117.06	Fragment corresponding to the dehydrated ribose sugar.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies for 2-Acetylinosine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyls)	3200-3600	Strong, Broad
N-H stretch (purine)	3100-3300	Medium, Broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=O stretch (acetonyl)	1710-1725	Strong, Sharp
C=O stretch (purine lactam)	1670-1690	Strong
C=N, C=C stretch (purine)	1500-1650	Medium-Strong
C-O stretch (hydroxyls, ether)	1050-1250	Strong

General principles of IR spectroscopy for purine derivatives can be found in various sources.[\[3\]](#) [\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for **2-Acetylinoosine**

Solvent	Predicted λ_{max} (nm)	Notes
0.1 M HCl	~250-255	The absorption maximum is characteristic of the purine chromophore under acidic conditions.
0.1 M NaOH	~255-260	A slight bathochromic shift is expected under basic conditions due to deprotonation.
H ₂ O / Buffer (pH 7)	~252-257	Absorption at neutral pH.

The UV-Vis spectra of inosine and its derivatives are well-documented.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Acetylinoosine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (e.g., -OH, -NH). Transfer the solution to a 5 mm NMR tube.[\[23\]](#)
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[24][25][26][27]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of **2-Acetylinoxy** in a suitable solvent such as methanol or water. Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[28][29][30][31][32]
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
 - Perform tandem MS (MS/MS) on the molecular ions ($[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$) to obtain fragmentation patterns for structural elucidation.[33]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix ~1 mg of **2-Acetylinoine** with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.^[34]

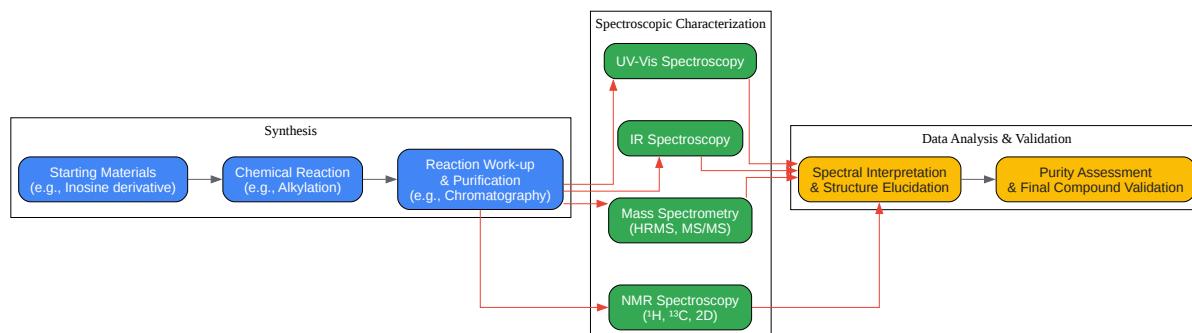
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of **2-Acetylinoine** in water or a suitable buffer. Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0. Prepare samples in 0.1 M HCl and 0.1 M NaOH to observe pH-dependent spectral shifts.^[18]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use quartz cuvettes with a 1 cm path length.
 - Blank the spectrophotometer with the respective solvent (0.1 M HCl, 0.1 M NaOH, or buffer).
 - Record the absorbance spectrum from 200 to 400 nm.

- Identify the wavelength of maximum absorbance (λ_{max}).

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a modified nucleoside like **2-Acetylinoosine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **2-Acetylinoosine**.

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